molecular formula C15H18BrNO2 B11822719 rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B11822719
M. Wt: 324.21 g/mol
InChI Key: RCMWGXISMDABBX-HZSPNIEDSA-N
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Description

Rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable bicyclic precursor, followed by esterification to introduce the benzyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Esterification and Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of bicyclic compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The bicyclic structure of the compound allows it to fit into specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (1R,2S,4S)-2-(chloromethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Benzyl (1R,2S,4S)-2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

Rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and biological studies.

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C15H18BrNO2/c16-9-12-8-13-6-7-14(12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2/t12-,13+,14-/m1/s1

InChI Key

RCMWGXISMDABBX-HZSPNIEDSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2C(=O)OCC3=CC=CC=C3)CBr

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CBr

Origin of Product

United States

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